3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide
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Overview
Description
3-(1H-benzotriazol-1-yl)-N’-[(E)-phenylmethylidene]propanehydrazide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse pharmacological activities, including antifungal, antitumor, and antineoplastic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-phenylmethylidene]propanehydrazide typically involves the reaction of benzotriazole with appropriate aldehydes and hydrazides under controlled conditions. One common method involves the condensation of benzotriazole with phenylmethylidenehydrazide in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(E)-phenylmethylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-(1H-benzotriazol-1-yl)-N’-[(E)-phenylmethylidene]propanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antifungal and antitumor activities.
Medicine: Explored for its potential use in developing new therapeutic agents for cancer treatment.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-phenylmethylidene]propanehydrazide involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific enzymes or receptors, leading to the inhibition of cellular processes such as DNA replication or protein synthesis. This can result in cell cycle arrest and apoptosis, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **3-(1H-1,
Properties
Molecular Formula |
C16H15N5O |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-benzylideneamino]propanamide |
InChI |
InChI=1S/C16H15N5O/c22-16(19-17-12-13-6-2-1-3-7-13)10-11-21-15-9-5-4-8-14(15)18-20-21/h1-9,12H,10-11H2,(H,19,22)/b17-12+ |
InChI Key |
UCNOKOMOLVUPOP-SFQUDFHCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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